N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide
Description
N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and includes functional groups that may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-13(2)14(3)19-18(23)15-4-8-21(9-5-15)12-17(22)20-16-6-10-24-11-7-16/h13-16H,4-12H2,1-3H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCSRGDNLHLAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCN(CC1)CC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxan-4-ylamino Group: This step involves the reaction of the piperidine derivative with an oxan-4-ylamine under conditions that promote nucleophilic substitution.
Attachment of the 3-methylbutan-2-yl Group: This can be achieved through an alkylation reaction, where the piperidine derivative is treated with a 3-methylbutan-2-yl halide in the presence of a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as the carboxamide or oxan-4-ylamino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the oxan-4-ylamino group. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its piperidine ring is a common feature in many pharmaceuticals, suggesting potential activity in various biological assays. Researchers might investigate its effects on different biological targets, such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new drugs for treating various diseases.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds. Its unique structure might also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
